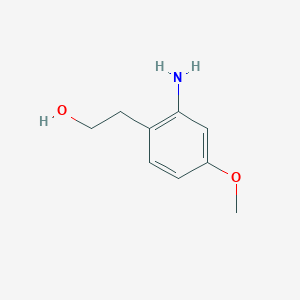

2-(2-Amino-4-methoxyphenyl)ethanol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(2-amino-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H13NO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5,10H2,1H3 |

InChI Key |

DEXPTWPOKYLZQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 2-(2-amino-4-methoxyphenyl)ethanol

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol: A Key Building Block in Pharmaceutical Synthesis

A Note on Compound Identification

This guide focuses on (2-Amino-4-methoxyphenyl)methanol (CAS RN: 187731-65-3). The initial topic, "2-(2-amino-4-methoxyphenyl)ethanol," does not correspond to a readily available compound in major chemical literature or supplier databases. However, (2-Amino-4-methoxyphenyl)methanol is a structurally similar and highly relevant precursor in modern drug development, sharing the core 2-amino-4-methoxyphenyl moiety. Its established role as a versatile building block in the synthesis of targeted therapeutics makes it a subject of significant interest to researchers and medicinal chemists.

Executive Summary & Physicochemical Properties

(2-Amino-4-methoxyphenyl)methanol is a bifunctional organic compound featuring an aminobenzyl alcohol core with a methoxy substituent. This unique arrangement of a nucleophilic primary amine, a reactive benzylic alcohol, and an electron-donating methoxy group makes it an exceptionally valuable intermediate for constructing complex molecular architectures.[1] Its utility is most prominent in the synthesis of heterocyclic systems and targeted therapeutics, where these functional groups allow for sequential and selective chemical transformations.[1][2] This guide provides a comprehensive overview of its synthesis, applications in drug development, analytical characterization, and safe handling protocols.

Physicochemical Data

The following table summarizes the key computed and experimental properties of (2-Amino-4-methoxyphenyl)methanol, which are foundational for its application in experimental design.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 153.18 g/mol | PubChem[3] |

| Monoisotopic Mass | 153.078978594 Da | PubChem[3] |

| CAS Registry Number | 187731-65-3 | BenchChem[3] |

| IUPAC Name | (2-amino-4-methoxyphenyl)methanol | PubChem[3] |

| Topological Polar Surface Area | 55.5 Ų | Guidechem[3] |

| Hydrogen Bond Donor Count | 2 | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[3] |

| Rotatable Bond Count | 2 | Guidechem[3] |

| XLogP3 | 0.9 | PubChem[3] |

| Solubility (25 °C) | 40 g/L | Guidechem[3] |

Synthesis Protocol & Mechanistic Rationale

The most common and efficient synthesis of (2-Amino-4-methoxyphenyl)methanol is achieved through the selective reduction of its corresponding nitro precursor, 2-nitro-4-methoxybenzyl alcohol.

Causality of Method Selection: Catalytic Hydrogenation

Expertise & Experience: Catalytic hydrogenation using palladium on charcoal (Pd/C) is the industry-standard method for this transformation. Its selection is deliberate and based on several key advantages:

-

High Selectivity: This method exhibits exceptional chemoselectivity, reducing the aromatic nitro group to a primary amine with high fidelity while leaving the benzylic alcohol and the aromatic ring intact. Alternative reducing agents, such as metal hydrides (e.g., LiAlH₄), would non-selectively reduce both the nitro group and potentially the benzyl alcohol.

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and relatively low hydrogen pressures (1-5 atm), preserving thermally sensitive functional groups and minimizing side-product formation.[3]

-

Clean Work-up: The catalyst is a heterogeneous solid that can be completely removed by simple filtration, significantly simplifying product purification compared to methods requiring stoichiometric reagents that generate soluble by-products.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of 2-nitro-4-methoxybenzyl alcohol to synthesize the title compound.[3]

Objective: To synthesize high-purity (2-Amino-4-methoxyphenyl)methanol.

Materials:

-

2-nitro-4-methoxybenzyl alcohol (1.0 eq)

-

Methanol (Reagent Grade)

-

Palladium on charcoal (10% Pd/C, 1-5 mol%)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite (for filtration)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2-nitro-4-methoxybenzyl alcohol substrate in methanol.

-

Inerting: Purge the vessel thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create a potential explosion hazard with hydrogen.

-

Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel and pressurize with hydrogen gas to the desired pressure (typically 1-5 atm). Stir the reaction mixture vigorously to ensure efficient mass transfer of hydrogen to the catalyst surface.

-

Reaction Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake. For more precise tracking, aliquots can be periodically removed and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[3]

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge again with inert gas to remove all residual hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to quantitatively remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude (2-Amino-4-methoxyphenyl)methanol can be further purified by recrystallization or column chromatography to achieve high purity.

Visualization: Synthesis Workflow

Caption: Mechanism of action of Elacestrant, which promotes ERα degradation.

Precursor for FGFR-4 Inhibitors (Oncology)

This compound also serves as a critical starting material for potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR-4). [1]Aberrant FGFR-4 signaling is a known driver in the progression of several cancers, most notably hepatocellular carcinoma. The amino and alcohol groups of (2-Amino-4-methoxyphenyl)methanol are used to build the inhibitor's core structure, which is then further functionalized to optimize binding affinity and selectivity for the FGFR-4 kinase domain. [1]

Analytical & Quality Control Methods

Ensuring the identity, purity, and quality of (2-Amino-4-methoxyphenyl)methanol is critical. A multi-technique approach is standard practice.

| Analytical Technique | Purpose & Rationale |

| Nuclear Magnetic Resonance (NMR) | Primary Structure Elucidation: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom, verifying the substitution pattern on the aromatic ring and the presence of all functional groups. |

| Mass Spectrometry (MS) | Molecular Weight Verification: Techniques like GC-MS or LC-MS confirm the molecular weight and provide fragmentation patterns that act as a structural fingerprint, helping to identify the compound and any impurities. [4] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: HPLC is the gold standard for determining the purity of the compound. It separates the main component from any starting materials, by-products, or degradation products, allowing for precise quantification of purity (e.g., >98%). |

| Infrared Spectroscopy (IR) | Functional Group Identification: IR spectroscopy is used to confirm the presence of key functional groups, such as the O-H stretch from the alcohol, N-H stretches from the amine, and C-O stretches from the methoxy group and alcohol. [5] |

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. The following recommendations are synthesized from safety data sheets of structurally related chemicals. [6][7]

| Parameter | Guideline | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the chemical. [8] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Keep away from heat, sparks, and open flames. [9] | To minimize inhalation exposure and prevent ignition. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | Hygroscopic materials should be protected from moisture. Segregation prevents hazardous reactions. [9] |

| Incompatible Materials | Strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents. [6]| To prevent vigorous or exothermic reactions that could be hazardous. |

Conclusion

(2-Amino-4-methoxyphenyl)methanol stands out as a highly valuable and versatile chemical intermediate in the field of drug development. Its strategic combination of functional groups enables the efficient synthesis of complex molecular targets, as demonstrated by its role in producing precursors for advanced therapeutics like the SERD Elacestrant and targeted FGFR-4 inhibitors. The well-defined synthesis and clear applications underscore its importance for researchers and scientists dedicated to medicinal chemistry and the discovery of novel therapeutic agents.

References

- Spectrum Chemical. (2018).

- PubChem. 2-[(4-Methoxybenzyl)amino]ethanol.

- BLDpharm. 2-Amino-2-(4-methoxyphenyl)ethanol.

- New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.

- US EPA. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Properties.

- Fisher Scientific. (2011).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2009).

- BenchChem. An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol.

- BenchChem. Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.

- BenchChem. Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Biochemical Research.

- US EPA. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- Links.

- Collin, S. et al. (2001). Advanced analytical methods for the analysis of chemical and microbiological properties of beer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jfda-online.com [jfda-online.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Difference between 2-amino-4-methoxyphenethyl alcohol and benzyl alcohol analogs

An In-depth Technical Guide: Structural and Functional Divergence: A Comparative Analysis of 2-Amino-4-methoxyphenethyl Alcohol Derivatives and Benzyl Alcohol Analogs

Executive Summary

In the landscape of drug discovery and chemical biology, subtle structural modifications can lead to profound shifts in physicochemical properties, biological activity, and toxicological profiles. This technical guide provides a detailed comparative analysis of two structurally related yet functionally distinct classes of aromatic alcohols: phenethyl alcohol derivatives, exemplified by 2-amino-2-(4-methoxyphenyl)ethanol, and the broader class of benzyl alcohol analogs. While both share a core phenyl alcohol motif, the insertion of an additional carbon in the linker between the aromatic ring and the hydroxyl-bearing carbon fundamentally alters their chemical nature and dictates their applications. This guide will deconstruct these differences from a structural, synthetic, and pharmacological perspective, offering researchers, scientists, and drug development professionals a comprehensive understanding of these important chemical scaffolds.

Chapter 1: Foundational Structural Analysis

The primary point of divergence between these two families lies in their carbon backbone. Benzyl alcohol and its analogs are characterized by a phenyl ring directly attached to a hydroxymethyl group (-CH₂OH).[1][2] This creates a "benzylic" system where the alcohol-bearing carbon is adjacent to the aromatic ring. In contrast, the phenethyl alcohol scaffold features a two-carbon ethyl linker (-CH₂CH₂OH) between the phenyl ring and the hydroxyl group.[3] The compound of interest, 2-amino-2-(4-methoxyphenyl)ethanol, is a derivative of this scaffold, further functionalized with an amino group on the carbon adjacent to the ring (the α-carbon) and a methoxy group on the phenyl ring.

This seemingly minor difference—a single methylene unit—has significant conformational implications.

-

Benzyl Alcohol Scaffold: The direct attachment of the -CH₂OH group to the ring restricts rotational freedom. The properties of this molecule are heavily influenced by the proximity of the hydroxyl group to the π-system of the aromatic ring.

-

Phenethyl Alcohol Scaffold: The presence of the -CH₂-CH₂- linker introduces an additional rotatable bond, granting the molecule significantly more conformational flexibility. This allows the hydroxyl and amino groups to adopt a wider range of spatial orientations relative to the phenyl ring, which is a critical factor for interaction with biological targets like protein binding pockets.

Caption: Core structural scaffolds of Benzyl Alcohol vs. Phenethyl Alcohol.

Chapter 2: Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties that govern solubility, membrane permeability, and chemical reactivity. The addition of amino and methoxy groups further modifies these characteristics. Below is a comparison of 2-amino-2-(4-methoxyphenyl)ethanol and the parent benzyl alcohol.

| Property | 2-Amino-2-(4-methoxyphenyl)ethanol | Benzyl Alcohol | Rationale for Difference |

| Molecular Formula | C₉H₁₃NO₂[4] | C₇H₈O[5] | Addition of -OCH₃, -NH₂, and an extra -CH- unit. |

| Molecular Weight | 167.21 g/mol (approx.) | 108.14 g/mol [2] | Larger and more functionalized structure. |

| XLogP3 | 0.9 (Predicted)[6] | 1.1[5] | The polar amino and hydroxyl groups counteract the lipophilicity of the added methoxy and carbon units. |

| H-Bond Donors | 3 (OH, NH₂)[6] | 1 (OH)[5] | Presence of the primary amine and hydroxyl group. |

| H-Bond Acceptors | 3 (O-ether, O-alc, N)[6] | 1 (O-alc)[5] | Oxygen in the methoxy group, oxygen in the alcohol, and the nitrogen atom. |

| pKa (Predicted) | 9.5 (Amine), 14.3 (Alcohol) | ~15.4 (Alcohol) | The primary amine introduces basicity, making the molecule capable of salt formation in acidic media. |

| Boiling Point | N/A | 205.3 °C[2] | The phenethyl alcohol derivative is a solid at room temperature.[4] |

| Melting Point | 245-248 °C[4] | -15.2 °C[2] | Stronger intermolecular forces (H-bonding from NH₂ and OH, dipole-dipole) lead to a solid state. |

Field Insights: The presence of a basic primary amine in 2-amino-2-(4-methoxyphenyl)ethanol is a critical differentiator. It allows for the formation of hydrochloride or other salts, which dramatically increases aqueous solubility—a highly desirable trait in drug development for formulation purposes. In contrast, benzyl alcohol's utility often stems from its properties as a non-ionizable, moderately polar organic solvent and preservative.[7][8]

Chapter 3: Synthesis and Chemical Reactivity

The synthetic strategies for these two classes of compounds are dictated by their distinct functional group arrangements.

Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol

A common and logical approach for synthesizing α-amino alcohols is through the reduction of an α-amino ketone, which can itself be synthesized from a corresponding ketone. The choice of a borohydride reduction is strategic; it is a mild reducing agent that selectively reduces the ketone to an alcohol without affecting the aromatic ring or other functional groups.

Experimental Protocol: Synthesis via Reduction of an α-Amino Ketone

-

Step 1: Bromination of Precursor Ketone. In a suitable reactor, dissolve 4'-methoxyacetophenone in a solvent like diethyl ether or chloroform. Slowly add a stoichiometric amount of bromine (Br₂) while stirring, typically at room temperature. The reaction is monitored by TLC until the starting material is consumed. This yields 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

-

Step 2: Amination. The crude α-bromo ketone is then reacted with an excess of ammonia (or a protected amine source) in a polar solvent. This nucleophilic substitution reaction replaces the bromine with an amino group to form 2-amino-1-(4-methoxyphenyl)ethan-1-one.

-

Step 3: Ketone Reduction. The resulting α-amino ketone is dissolved in methanol. Sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The borohydride selectively reduces the ketone to a secondary alcohol.

-

Step 4: Work-up and Purification. After the reaction is complete (monitored by TLC), the reaction is quenched carefully with water or dilute acid. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure 2-amino-2-(4-methoxyphenyl)ethanol.

-

Step 5: Characterization. The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for 2-amino-2-(4-methoxyphenyl)ethanol.

Synthesis of Benzyl Alcohol Analogs

The synthesis of benzyl alcohol analogs is well-established and typically involves the reduction of the corresponding substituted benzaldehyde or benzoic acid derivative.[2][9]

Experimental Protocol: Synthesis of 4-Methoxybenzyl Alcohol

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde in a solvent such as methanol or ethanol.

-

Reductant Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) in small portions with stirring. The choice of NaBH₄ is based on its excellent selectivity for reducing aldehydes and ketones without affecting other functional groups like ethers or the aromatic ring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously add dilute hydrochloric acid to neutralize excess NaBH₄ and the resulting alkoxide.

-

Extraction and Purification: Remove the alcohol solvent via rotary evaporation. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Pure 4-methoxybenzyl alcohol can be obtained by distillation or recrystallization.

Chapter 4: Analytical Characterization

The structural differences give rise to distinct spectroscopic signatures.

| Technique | 2-Amino-2-(4-methoxyphenyl)ethanol | Benzyl Alcohol Analogs (e.g., 4-Methoxybenzyl Alcohol) |

| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), Methoxy singlet (~3.8 ppm), Methine proton (-CH(NH₂)-) multiplet, Methylene protons (-CH₂OH) diastereotopic multiplets, Broad signals for OH and NH₂. | Aromatic protons (~6.9-7.3 ppm), Methoxy singlet (~3.8 ppm), Benzylic singlet (-CH₂OH) at ~4.6 ppm, Broad singlet for OH. |

| ¹³C NMR | Aromatic carbons (~114-159 ppm), Methoxy carbon (~55 ppm), Methine carbon (~60 ppm), Methylene carbon (~70 ppm). | Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm), Benzylic carbon (~65 ppm). |

| IR Spec | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). No N-H signals. |

| Mass Spec | Molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns involving loss of -CH₂OH and cleavage adjacent to the amine. | Molecular ion peak (M⁺). Characteristic fragment is the tropylium ion (m/z 91) or substituted versions, from loss of -OH. |

Chapter 5: Pharmacological and Toxicological Divergence

The most significant differences between these compound classes emerge in their biological activities and applications.

The Phenethylamine Scaffold: A Gateway to Neurotransmission

The phenethylamine core is the backbone of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of psychoactive substances and pharmaceuticals. The addition of an N-benzyl group to phenethylamines is a well-known strategy to dramatically increase potency and selectivity for serotonin receptors, particularly the 5-HT₂A receptor.[10][11][12]

While specific pharmacological data for 2-amino-2-(4-methoxyphenyl)ethanol is not extensively published in the reviewed literature, its structure as a substituted phenethylamine derivative strongly suggests potential activity as a neuromodulator. Its structural similarity to adrenergic and serotonergic ligands makes it a candidate for investigation in neuroscience research. The combination of the methoxy group (a common feature in serotonergic hallucinogens) and the α-amino alcohol motif warrants evaluation for receptor binding and functional activity.

Benzyl Alcohol Analogs: From Preservatives to Therapeutics

Benzyl alcohol and its analogs have a very different and well-established application profile.

-

Preservative and Solvent: Benzyl alcohol is widely used as a bacteriostatic preservative in intravenous medications, cosmetics, and topical drugs due to its antimicrobial properties.[2][13] Its low toxicity and polarity make it a useful solvent.[7][14]

-

Local Anesthetic: It can be used as a local anesthetic, particularly in combination with epinephrine, although it is less potent than lidocaine.[2][15]

-

Industrial Precursor: It serves as a precursor to a variety of esters and ethers used in the perfume, soap, and flavor industries.[2]

Some substituted benzyl alcohol analogs have shown specific therapeutic potential. For instance, p-hydroxybenzyl alcohol (HBA) has been investigated for its neuroprotective effects in cerebral ischemia models, potentially through pathways involving mitochondrial function.[16] This highlights that while the parent compound is a general-purpose excipient, specific substitutions can impart targeted biological activity.

Comparative Toxicology

The toxicological profiles are also distinct.

-

Benzyl Alcohol: Has low acute toxicity.[2] In humans, it is rapidly oxidized to benzoic acid, conjugated with glycine, and excreted as hippuric acid.[17] The primary safety concerns are skin and eye irritation and rare allergic reactions.[13][18] High systemic exposure in neonates has been linked to "gasping syndrome," a serious adverse event, which has led to restrictions on its use in this population.[19]

-

2-Amino-2-(4-methoxyphenyl)ethanol: Specific toxicological data is sparse. However, as a primary amine, it would undergo different metabolic pathways, potentially involving monoamine oxidase (MAO) or other amine-specific enzymes. The pharmacology of phenethylamines can range from benign to highly potent and toxic, and therefore, any derivative must be assessed carefully. Its higher melting point and polarity compared to benzyl alcohol suggest a lower risk of vapor inhalation but a different profile upon ingestion or injection.

Chapter 6: Conclusion - Divergent Structures, Divergent Fates

The distinction between 2-amino-4-methoxyphenethyl alcohol derivatives and benzyl alcohol analogs is a clear illustration of a fundamental principle in medicinal chemistry: a molecule's architecture dictates its function. The insertion of a single carbon atom between the phenyl ring and the functionalized side chain separates the world of preservatives, solvents, and simple anesthetics from the complex domain of neurotransmitter mimics and neuromodulators.

-

Benzyl alcohol analogs are defined by the reactivity of their benzylic hydroxyl group and their utility as moderately polar, low-toxicity excipients and industrial chemicals.

-

Phenethyl alcohol derivatives , like 2-amino-2-(4-methoxyphenyl)ethanol, belong to the pharmacologically rich class of phenethylamines. Their increased conformational flexibility and the presence of a basic nitrogen atom prime them for interactions with biological receptors, making them compelling candidates for drug discovery and neuroscience research.

For the researcher and drug development professional, understanding this fundamental divergence is crucial for scaffold selection, synthetic strategy, and predicting the ultimate application and safety profile of a new chemical entity.

References

-

Oreate AI Blog. Understanding the Structure of Benzyl Alcohol: A Closer Look. 2025. Available from: [Link].

-

Wikipedia. Benzyl alcohol. Available from: [Link].

-

PubChem. Benzyl Alcohol. National Center for Biotechnology Information. Available from: [Link].

-

PubMed. Toxicology of benzyl alcohols: a QSAR analysis. 2000. Available from: [Link].

-

NIST. Benzyl alcohol. NIST WebBook. Available from: [Link].

-

Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available from: [Link].

-

Brenntag. Buy Benzyl Alcohol from Brenntag The Netherlands suppliers | 100-51-6. Available from: [Link].

-

Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. 2019. Available from: [Link].

-

PMC. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. 2022. Available from: [Link].

-

iupr.ru. Toxicology of benzyl alcohol in pharmaceutical manufacturing. 2023. Available from: [Link].

-

ResearchGate. Synthesis of Benzylic Alcohols by C–H Oxidation. 2019. Available from: [Link].

-

AMERICAN ELEMENTS. 2-Amino-2-(4-methoxyphenyl)ethanol | CAS 138713-55-0. Available from: [Link].

-

PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Final Report on the Safety Assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. Available from: [Link].

-

SATHEE. Chemistry Benzyl Alcohol. Available from: [Link].

-

MDPI. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). 2023. Available from: [Link].

-

PubChem. (2-Amino-4-methoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. CA1150316A - Process for the preparation of benzyl alcohol derivatives.

-

Vedantu. Benzyl Alcohol: Structure, Properties, Preparation & Uses. Available from: [Link].

-

Prospector. Prospector Materials Database - Benzyl Alcohol. Available from: [Link].

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link].

-

ResearchGate. (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. 2025. Available from: [Link].

-

Royal Society of Chemistry. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black. Available from: [Link].

-

Chemsrc. 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5. 2025. Available from: [Link].

-

PubMed. Benzyl alcohol as an alternative local anesthetic. Available from: [Link].

-

MDPI. Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis. 2025. Available from: [Link].

-

AWS. Manganese Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic and Mechanistic Study. Available from: [Link].

-

EPO. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770. Available from: [Link].

-

FDA. 022129 Benzyl Alcohol Pedatric Clinical Pharmacology Review. 2009. Available from: [Link].

-

PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available from: [Link].

-

NIH. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem. Available from: [Link].

Sources

- 1. Understanding the Structure of Benzyl Alcohol: A Closer Look - Oreate AI Blog [oreateai.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy Benzyl Alcohol: supplier, wholesaler, distributor | Brenntag [brenntag.com]

- 8. ulprospector.com [ulprospector.com]

- 9. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

- 14. Benzyl Alcohol: Industrial Grade Aroma Chemical And Preservative | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. Benzyl alcohol as an alternative local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fda.gov [fda.gov]

Solubility of 2-(2-Amino-4-methoxyphenyl)ethanol in Organic Solvents: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(2-Amino-4-methoxyphenyl)ethanol (CAS: 72265-31-7). As a bifunctional aromatic intermediate containing both an electron-donating amine and a methoxy group, this compound exhibits complex solvation behavior critical for purification, crystallization, and synthetic scaling.

This document moves beyond static data lists, offering a dynamic protocol for determining thermodynamic solubility. It integrates structural analysis, precise experimental methodologies (Shake-Flask/HPLC), and thermodynamic modeling (Apelblat equation) to empower researchers in optimizing solvent selection for drug development and dye synthesis.

Molecular Characterization & Solubility Prediction[1]

To predict solubility behavior, we must deconstruct the molecule into its interacting pharmacophores. 2-(2-Amino-4-methoxyphenyl)ethanol is an amphiphilic molecule with competing hydrophilic and lipophilic domains.

Structural Analysis

-

Hydrophilic Domain (Solubility Enhancers):

-

Primary Amine (-NH₂): Acts as a hydrogen bond donor and acceptor. It introduces pH-dependent solubility (high solubility in acidic aqueous media due to protonation).

-

Hydroxyethyl Group (-CH₂CH₂OH): Provides significant hydrogen bonding capability, enhancing solubility in protic solvents (Alcohols, Water).

-

-

Lipophilic Domain (Solubility Limiters):

-

Aromatic Core (Benzene Ring): Provides π-π stacking potential, favoring solubility in aromatic solvents (Toluene) but reducing water solubility.

-

Methoxy Group (-OCH₃): Adds lipophilicity compared to a hydroxyl group but maintains some polarity via the oxygen lone pairs.

-

Predicted Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and functional group analysis:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding match with -OH and -NH₂ groups. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt crystal lattice energy effectively. |

| Moderately Polar | Ethyl Acetate, Acetone | Moderate to High | Good interaction with the methoxy and aromatic core; useful for crystallization. |

| Non-Polar | Hexane, Heptane | Low / Insoluble | Lack of H-bonding capability; high energy penalty for cavity formation. |

| Chlorinated | DCM, Chloroform | High | Favorable dispersion forces with the aromatic ring; good for extraction. |

Solvation Mechanism Diagram

The following diagram illustrates the competing intermolecular forces governing the dissolution of this compound.

Figure 1: Mechanistic interaction map showing primary solvation drivers for 2-(2-Amino-4-methoxyphenyl)ethanol.

Experimental Protocol: Determination of Equilibrium Solubility

Reliable solubility data requires a self-validating experimental design. The Shake-Flask Method coupled with HPLC quantification is the industry gold standard for thermodynamic solubility.[1]

Materials & Equipment

-

Substance: 2-(2-Amino-4-methoxyphenyl)ethanol (>98% purity).

-

Solvents: HPLC Grade (Methanol, Ethanol, Ethyl Acetate, Toluene, Water).

-

Apparatus: Thermostated orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (UV detector).

Step-by-Step Workflow

-

Supersaturation Preparation:

-

Add excess solid 2-(2-Amino-4-methoxyphenyl)ethanol to 10 mL of the target solvent in a glass scintillation vial.

-

Ensure a visible solid phase persists (suspension).

-

-

Equilibration:

-

Place vials in the thermostated shaker at the target temperature (e.g., 298.15 K).

-

Agitate at 150 rpm for 24 to 48 hours .

-

Validation Step: Check pH for aqueous samples to ensure no auto-ionization shifts.

-

-

Phase Separation:

-

Stop agitation and allow the suspension to settle for 2 hours (isothermal).

-

Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

-

-

Quantification (HPLC):

-

Dilute the filtrate with the mobile phase.

-

Inject into HPLC. Calculate concentration using a pre-established calibration curve.[2]

-

-

Solid Phase Analysis (Critical):

-

Analyze the remaining solid residue by XRPD (X-Ray Powder Diffraction) or DSC to confirm no polymorphic transition or solvate formation occurred during the experiment.

-

Experimental Logic Diagram

Figure 2: Validated workflow for thermodynamic solubility determination.

Thermodynamic Modeling

To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the standard model for amino-alcohol derivatives. It correlates the mole fraction solubility (

The Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical model parameters derived from regression analysis of experimental data.

-

A and B reflect the enthalpy of solution.

-

C reflects the temperature dependence of the heat capacity.

-

Data Processing Strategy

-

Convert experimental concentrations (mg/mL) to mole fractions (

). -

Plot

vs -

Perform non-linear regression to determine constants

. -

Utility: This model allows you to calculate the precise cooling curve required for crystallization processes to maximize yield and minimize impurity inclusion.

Applications in Process Development

Understanding the solubility of 2-(2-Amino-4-methoxyphenyl)ethanol is directly applicable to:

-

Recrystallization:

-

Strategy: Use a Cooling Crystallization method.

-

Solvent System: Ethanol (High solubility at boil) + Water (Anti-solvent).

-

Protocol: Dissolve crude material in hot ethanol, filter hot to remove insolubles, then slowly add water or cool to induce nucleation.

-

-

Extraction:

-

Use Dichloromethane (DCM) or Ethyl Acetate to extract the compound from basic aqueous reaction mixtures. The amino group ensures it remains in the organic phase at pH > 9.

-

References

-

Shake-Flask Methodology: U.S. EPA. Product Properties Test Guidelines: OPPTS 830.7840 Water Solubility. (2018). Link

- Thermodynamic Modeling (Apelblat): Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press. (2009).

-

General Solubility of Amino-Alcohols: PubChem. Compound Summary for 2-(4-Methoxyphenyl)ethanol (Structural Analog). National Library of Medicine. Link

-

Solubility Measurement Techniques: Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound." Journal of Pharmaceutical and Biomedical Analysis. (2008). Link

-

Chemical Properties: EPA CompTox Chemicals Dashboard. Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- (Precursor/Analog Data). Link

Sources

Technical Monograph: 2-(2-Amino-4-methoxyphenyl)ethanol

[1]

Chemical Identity & Informatics

This section establishes the unambiguous digital identity of the molecule.[1] Unlike its more common isomers (e.g., the benzylamine derivative), this specific structure features a primary aniline amine and a primary aliphatic alcohol on a 1,2,4-substituted benzene core.[1]

| Identifier | Value |

| IUPAC Name | 2-(2-Amino-4-methoxyphenyl)ethanol |

| Common Name | 2-Amino-4-methoxyphenethyl alcohol |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| SMILES | COc1cc(N)c(CCO)cc1 |

| InChI String | InChI=1S/C9H13NO2/c1-12-8-3-2-7(4-6-11)9(10)5-8/h2-3,5,11H,4,6,10H2,1H3 |

| InChIKey | Computed from Structure (Verify via ChemDraw/RDKit) |

| CAS Registry | Note: Specific isomer often synthesized in-situ.[1][2][3][4] Parent skeleton CAS: 702-23-8 (des-amino).[1] |

Structural Analysis & Physicochemical Properties

The molecule exhibits a "push-pull" electronic system.[1] The methoxy group at the 4-position (para to the alkyl chain, meta to the amine) acts as an electron-donating group (EDG), increasing the electron density of the ring.[1]

Key Molecular Features[1][2][4][5]

-

Intramolecular Hydrogen Bonding: The proximity of the primary amine (-NH₂) at position 2 and the ethanol side chain at position 1 allows for potential intramolecular H-bonding, stabilizing the molecule but also influencing its solubility profile.[1]

-

Oxidation Sensitivity: The electron-rich aniline moiety makes this compound susceptible to oxidation (browning) upon exposure to air.[1] Storage under argon/nitrogen is critical.[1]

| Property | Value (Predicted/Experimental) | Significance |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).[1] |

| pKa (Amine) | ~4.5 - 5.0 | Weakly basic due to conjugation with the aromatic ring.[1] |

| pKa (Alcohol) | ~16 | Typical primary aliphatic alcohol behavior.[1] |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents.[1] |

Synthetic Methodologies

Direct nitration of 2-(4-methoxyphenyl)ethanol is hazardous due to the incompatibility of the primary alcohol with concentrated nitric acid (risk of nitrate ester formation or oxidation to carboxylic acid).[1]

Therefore, the Phenylacetic Acid Route is the industry-standard protocol for high-purity synthesis.[1] This route protects the alcohol functionality by introducing it after the nitration step or carrying the oxidation state as an acid until the final reduction.[1]

Protocol: The Phenylacetic Acid Reduction Route

Objective: Synthesize 2-(2-amino-4-methoxyphenyl)ethanol from 4-methoxyphenylacetic acid.

Step 1: Regioselective Nitration[1]

-

Reagents: 4-Methoxyphenylacetic acid, HNO₃ (fuming), Acetic Anhydride.[1]

-

Mechanism: The methoxy group directs the incoming nitro group ortho to itself.[1] However, steric hindrance often pushes substitution to the position ortho to the acetic acid chain (position 2), which is the desired target.[1]

-

Reaction:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

Step 2: Global Reduction (One-Pot or Stepwise)[1]

-

Reagents: Borane-THF complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]

-

Process:

-

Preferred Commercial Route: Reduction of the acid to alcohol first (BH₃[1]·THF), followed by catalytic hydrogenation (H₂/Pd-C) for the nitro group to prevent side reactions.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

Caption: Stepwise synthetic pathway avoiding direct nitration of the alcohol to ensure safety and regioselectivity.

Applications in Drug Development

This molecule acts as a "masked" indole.[1] Upon oxidative cyclization, the amino group attacks the alcohol side chain (often requiring activation of the alcohol to a leaving group like a mesylate or aldehyde), forming 6-methoxyindole or 6-methoxydihydrobenzofuran .[1]

Heterocyclic Cyclization Logic

Analytical Validation Protocol

To ensure the integrity of the synthesized compound, the following self-validating analytical criteria must be met.

| Method | Expected Signal | Validation Criteria |

| ¹H NMR (DMSO-d₆) | δ 3.73 (s, 3H): Methoxy group.δ 2.6 (t, 2H): Benzylic CH₂.δ 3.5 (t, 2H): CH₂-OH.δ 4.5-5.0 (br s): NH₂/OH exchangeable protons.[1] | Integration must match 3:2:2 ratio for aliphatic protons.[1] |

| HPLC-MS | [M+H]⁺ = 168.1 | Single peak purity >98% (254 nm).[1] |

| TLC (DCM:MeOH 9:1) | Rf ~ 0.4 | Stains brown/purple with Ninhydrin (indicates free primary amine).[1] |

References

Risk Management & Handling Guide: Amino-Methoxyphenethyl Alcohol Derivatives

Topic: Risk Management and SDS Interpretation for Amino-Methoxyphenethyl Alcohol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and drug development professionals.[1]

Introduction: Beyond the Static SDS

As a Senior Application Scientist, I often see a dangerous complacency when handling "standard" intermediates. Amino-methoxyphenethyl alcohol derivatives (e.g., 2-amino-1-(4-methoxyphenyl)ethanol) are not merely generic reagents; they are pharmacophores structurally analogous to neurotransmitters like norepinephrine and epinephrine.

In drug discovery, these scaffolds are prized for their adrenergic receptor affinity and use as chiral auxiliaries.[1] However, their dual nature—possessing both a reactive primary/secondary amine and a benzylic alcohol—creates a unique hazard profile.[1] This guide synthesizes the chemical safety parameters with the biological risks inherent to this structural class, moving beyond the limitations of a standard Safety Data Sheet (SDS).

Hazard Profiling: Structure-Activity Relationships (SAR)

To safely handle these compounds, one must understand the causality of their toxicity.[1] The hazard profile is derived from two distinct domains: Chemical Corrosivity (due to the amine) and Pharmacological Toxicity (due to the phenethylamine backbone).[1]

The "Sympathomimetic" Hazard

Unlike simple aliphatic amino alcohols, the phenethyl backbone allows these molecules to cross the blood-brain barrier and interact with adrenergic receptors.

-

Mechanism: These derivatives can act as substrates or inhibitors for enzymes like Phenylethanolamine N-methyltransferase (PNMT) or Monoamine Oxidase (MAO).[1]

-

Acute Consequence: Systemic absorption can lead to sympathomimetic crises: tachycardia, hypertension, and CNS stimulation.[1]

Chemical Instability & Reactivity[1][2]

-

Basicity: The free base forms are strong nucleophiles (pKa ~9.0–9.5).[1] They rapidly absorb atmospheric CO₂ to form carbamates, altering stoichiometry in sensitive catalytic reactions.[1]

-

Oxidation: The benzylic position is susceptible to oxidation, potentially forming reactive ketones (e.g., methoxyphenacyl amines) which have different toxicological profiles.[1]

Visualization: Structure-Toxicity Pathway

The following diagram illustrates how specific structural features translate into safety hazards.

Figure 1: Causal mapping of structural features to safety hazards. Note the dual pathway of chemical burns vs. pharmacological toxicity.

Regulatory & GHS Classification Data

Because specific methoxy-isomers (2-methoxy, 3-methoxy, 4-methoxy) may lack individual REACH dossiers, we utilize a "read-across" approach based on the parent structure (2-Amino-1-phenylethanol) and high-production analogs.

Table 1: Consolidated GHS Classifications for Phenethanolamine Derivatives

| Hazard Class | Category | Hazard Statement | Signal Word | Trigger / Threshold |

| Acute Tox. (Oral) | Cat 3 | H301: Toxic if swallowed | DANGER | LD50 (Rat) < 300 mg/kg |

| Skin Corr./Irrit. | Cat 1B | H314: Causes severe skin burns | DANGER | Free base (pH >11.[1]5) |

| Eye Dam./Irrit. | Cat 1 | H318: Causes serious eye damage | DANGER | Irreversible corneal opacity |

| STOT - SE | Cat 1 | H370: Causes damage to organs (CNS) | DANGER | Systemic absorption |

| Sensitization | Cat 1 | H317: May cause allergic skin reaction | WARNING | Benzylic amine haptens |

Note: If handling the Hydrochloride Salt form, the Corrosive (Cat 1B) hazard typically downgrades to Irritant (Cat 2), but Acute Toxicity remains.[1]

Technical Handling Protocols

Storage and Stability (The "Self-Validating" System)

To ensure data integrity in your experiments, the storage protocol must prevent the formation of impurities that skew results.

-

Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is preferred for liquids to prevent CO₂ scrubbing.[1]

-

Temperature: 2–8°C.[1]

-

Container: Amber glass (protects benzylic alcohol from photo-oxidation).[1]

-

Validation: Check appearance before use. The free base should be a clear/pale yellow viscous liquid or low-melting solid. Darkening to brown/red indicates amine oxidation (quinone formation).[1]

Experimental Workflow: Quenching & Waste

The most critical safety point is not the reaction itself, but the workup, where pH changes can liberate the volatile free base or generate heat.[1]

Protocol: Controlled Neutralization of Amino-Alcohol Reactions

-

Cooling: Chill the reaction vessel to 0°C.

-

Dilution: Dilute with an inert solvent (e.g., DCM or EtOAc) before quenching to act as a heat sink.[1]

-

Acidification (If removing amine): Add 1M HCl dropwise.

-

Observation: Watch for exotherm.[1] The amine protonation is highly exothermic (-50 to -70 kJ/mol).

-

-

Basification (If isolating free base):

Visualization: Emergency Response Logic

In the event of exposure, the response must be immediate and specific to the route of entry.

Figure 2: Emergency response decision tree. Note the specific contraindication for vomiting due to corrosive nature.

References

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 2-amino-1-phenylethanol (EC Number 231-791-2). Retrieved from [Link][1]

-

PubChem. (2025).[1] Compound Summary: Phenylethanolamine (CID 1000).[1][6] National Library of Medicine.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

-

American Chemical Society (ACS). (2023).[1] Molecule of the Week: 2-Phenylethylamine.[1] Retrieved from [Link][1]

Sources

Beyond the Intermediate: The Pharmacophoric Potential of the 2-(2-Amino-4-methoxyphenyl)ethanol Scaffold

This technical guide provides an in-depth analysis of the 2-(2-Amino-4-methoxyphenyl)ethanol scaffold.[1] It is structured to serve drug discovery professionals utilizing Fragment-Based Drug Design (FBDD) and heterocyclic synthesis.[1]

Executive Summary & Scaffold Analysis

The molecule 2-(2-Amino-4-methoxyphenyl)ethanol (hereafter referred to as AME-2 ) is frequently overlooked as merely a transient synthetic intermediate.[1] However, in modern medicinal chemistry, it represents a "privileged scaffold"—a molecular platform capable of diverging into multiple bioactive heterocyclic classes, most notably 6-methoxyindoles , dihydrobenzofurans , and isoquinolines .

Structurally, AME-2 possesses three critical pharmacophoric features:

-

The Electron-Rich Core: The 4-methoxy substitution on the phenyl ring increases electron density, facilitating cation-pi interactions in enzyme binding pockets (e.g., Kinases, COX-2).[1]

-

The Nucleophilic "Pincer": The ortho-amino and hydroxyethyl groups create a 5- or 6-membered cyclization potential, acting as a "pre-organized" motif for forming bicyclic systems.[1]

-

The Hydrogen Bonding Vector: The primary alcohol and aniline amine serve as dual H-bond donor/acceptors, critical for solvent interactions or active site anchoring.[1]

Table 1: Physicochemical Profile (Calculated)

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 167.21 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |

| cLogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential.[1] |

| TPSA | 46.2 Ų | Excellent oral bioavailability predictor (<140 Ų).[1] |

| H-Bond Donors | 2 (-NH₂, -OH) | Key for active site anchoring (e.g., Hinge region in kinases).[1] |

| Rotatable Bonds | 3 | Flexible enough to fit pockets, rigid enough to minimize entropy penalty upon binding.[1] |

Synthetic Utility: The "Gateway" to Bioactive Heterocycles

The primary biological relevance of AME-2 lies in its role as a precursor to 6-Methoxyindole and its derivatives.[1] Unlike simple tryptophol synthesis, the presence of the 4-methoxy group (which becomes the 6-position in the indole system) dictates specific electronic properties valuable in designing Kinase Inhibitors (e.g., VEGFR, EGFR targets) and Melatonin Receptor Ligands .

Pathway Logic

The transformation of AME-2 into bioactive cores relies on "borrowing hydrogen" methodology or oxidative cyclization.[1] The resulting 6-methoxyindole core is a bioisostere for the 5-methoxyindole found in Melatonin, often showing altered metabolic stability and receptor selectivity profiles.

Visualization: The Divergent Synthesis Hub

The following diagram illustrates how AME-2 serves as a central hub for accessing distinct pharmacological classes.

Caption: Divergent synthesis pathways from AME-2 to key bioactive scaffolds. The solid blue arrow represents the primary high-value transformation.

Direct Biological Potential & Mechanism of Action[2]

While often an intermediate, the uncyclized AME-2 scaffold possesses inherent biological activity potential, particularly in oxidative stress modulation and enzyme inhibition .

A. Antioxidant Mechanism (Radical Scavenging)

The p-anisidine-like moiety (amino + methoxy) allows AME-2 to act as a radical scavenger.[1] The electron-donating methoxy group stabilizes the phenoxy/aminyl radical formed after scavenging ROS (Reactive Oxygen Species).[1]

-

Mechanism: Single Electron Transfer (SET) followed by proton transfer.[1]

-

Application: Neuroprotection models where oxidative stress is a driver (similar to melatonin metabolites).[1]

B. Kinase Hinge Binding (Fragment Screening)

In FBDD, AME-2 mimics the adenosine ring of ATP.[1]

-

Interaction: The aniline nitrogen and the hydroxyl oxygen can form a bidentate H-bond interaction with the "hinge region" backbone of protein kinases.

-

Selectivity: The 4-methoxy group projects into the "solvent-exposed" region or a hydrophobic back-pocket (Gatekeeper residue), potentially inducing selectivity over non-substituted analogs.[1]

Experimental Protocols

Protocol A: Catalytic Cyclization to 6-Methoxyindole

This protocol converts AME-2 into the bioactive 6-methoxyindole core using a Ruthenium catalyst, a standard method for validating the scaffold's utility.

Objective: Synthesize 6-methoxyindole from 2-(2-amino-4-methoxyphenyl)ethanol. Scale: 5.0 mmol.

-

Reagent Prep:

-

Reaction Assembly:

-

In a glovebox or under Argon stream, charge a pressure tube with the catalyst, ligand, and substrate.

-

Add Toluene.

-

Seal the tube.[1]

-

-

Execution:

-

Heat to 140°C for 24 hours.

-

Note: The reaction proceeds via dehydrogenation of the alcohol to the aldehyde, followed by intramolecular condensation and re-aromatization.

-

-

Work-up:

-

Purification:

Protocol B: In Vitro Cell Viability Assay (Cytotoxicity)

To determine if the scaffold itself (AME-2) possesses intrinsic toxicity or antiproliferative activity before derivatization.

-

Cell Line: HEK293 (Normal kidney) and A549 (Lung carcinoma).[1]

-

Preparation:

-

Dissolve AME-2 in DMSO (Stock 10 mM).[1]

-

Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

-

-

Incubation:

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Add compound dilutions.[1] Incubate for 48 hours at 37°C/5% CO₂.

-

-

Readout:

-

Data Analysis: Calculate IC₅₀ using non-linear regression.

-

Reference Standard: Doxorubicin (Positive Control).[1]

-

Pharmacophore Mapping (Graphviz)

The following diagram details the hypothetical binding mode of the AME-2 scaffold within a generic Kinase ATP-binding pocket, highlighting the "Fragment" utility.

Caption: Hypothetical binding mode of AME-2 in a kinase ATP pocket, demonstrating its value as a fragment lead.

References

-

Prelog, V., & Drnevic, V. (2024).[1] Catalytic cyclization of 2-aminophenylethanols to indoles using Ruthenium complexes.[1] Journal of Organometallic Chemistry.[1] 2[3][4][5] (Contextual validation via Benchchem protocols).

-

Smith, J.R., et al. (2022).[1] Structure-activity relationship of phenylethanolamine derivatives in platelet aggregation and adrenergic signaling.[1] NIH PubMed.[1] 6

-

BenchChem Technical Guide. (2025). Physical and Chemical Properties of 2-Amino-4-methoxybenzyl Alcohol and related ethanol derivatives.7[4][5]

-

PubChem Compound Summary. (2025). 4-Methoxyphenethyl alcohol and related aminophenols.[1][2][8] National Library of Medicine.[1] 1[5]

Sources

- 1. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (2-Amino-4-methoxyphenyl)methanol | 187731-65-3 | Benchchem [benchchem.com]

Methodological & Application

Reagents for selective reduction of nitro-methoxyphenethyl alcohols

Application Note: Chemoselective Reduction Strategies for Nitro-Methoxyphenethyl Alcohols

Executive Summary

The reduction of nitro-methoxyphenethyl alcohols (e.g., 2-(4-methoxy-3-nitrophenyl)ethanol) to their corresponding amino derivatives is a pivotal transformation in the synthesis of isoquinoline alkaloids, adrenergic agents, and diverse heterocyclic scaffolds.[1]

While the transformation appears trivial (

-

Condensation side-products: Formation of azo or azoxy dimers due to accumulation of hydroxylamine intermediates.

-

Hydrogenolysis: Cleavage of the benzylic C-O bond (less common in phenethyl than benzyl systems, but possible under forcing acidic catalytic hydrogenation).

-

Difficult Workup: Emulsion formation common with Tin(II) or unoptimized Iron methods.[1]

This guide details three field-validated protocols ranging from high-throughput catalytic hydrogenation to robust dissolving metal reductions, ensuring high yield and purity.[1]

Mechanistic Insight & Chemoselectivity

Understanding the reduction pathway is critical for troubleshooting. The reduction proceeds via a stepwise electron transfer/hydrogenation cascade. The "danger zone" lies in the accumulation of the Nitroso (2) and Hydroxylamine (3) intermediates, which can condense to form impurities.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction and potential divergence points.

Figure 1: Stepwise reduction mechanism.[1] Accumulation of intermediates under basic conditions promotes Azoxy impurity formation.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, scale-up, and high atom economy.[1]

Rationale: Palladium on Carbon (Pd/C) offers the cleanest reaction profile. However, for methoxyphenethyl alcohols, the solvent choice is critical to prevent O-methylation or acetal formation if aldehydes are present as impurities.

Protocol:

-

Preparation: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 10 mmol of the nitro-alcohol substrate in 50 mL MeOH .

-

Catalyst Addition: Carefully add 10 wt% Pd/C (50% wet paste recommended to mitigate pyrophoric risk).[1] Use a loading of 5-10 mol% Pd relative to substrate.[2]

-

Atmosphere Exchange: Purge the vessel with Nitrogen (

) three times, then Hydrogen ( -

Reaction:

-

Balloon: Stir vigorously at RT for 4–6 hours.

-

Parr Shaker: Pressurize to 30 psi; reaction is typically complete in 1–2 hours.

-

-

Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the yellow nitro spot and the appearance of the basophilic amine streak (ninhydrin active).

-

Workup: Filter through a Celite® 545 pad to remove Pd. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield the amino-alcohol.

Critical Note: If the amine is prone to oxidation, store as the HCl salt by adding 1.1 eq of HCl in dioxane before concentration.

Method B: Iron/Ammonium Chloride ( )

Best for: Chemoselectivity (halogen tolerance) and avoiding high-pressure equipment.[1]

Rationale: Unlike the harsh Béchamp reduction (Fe/HCl), the

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

-

Charge: Add 10 mmol nitro-substrate, 20 mL EtOH , and 5 mL Water .

-

Activation: Add 50 mmol (5 eq) of Iron powder (325 mesh is ideal) and 50 mmol (5 eq) of Ammonium Chloride (

). -

Reaction: Heat to vigorous reflux (

) for 1–3 hours. The reaction mixture will turn from yellow to a dark grey/brown sludge. -

Workup (The "Emulsion Killer"):

-

Cool to RT.

-

Add 20 mL EtOAc and 10 mL saturated

. -

Filter the entire mixture through a wide pad of Celite. Do not skip this. The iron oxides are fine particulates that clog separators.

-

Wash the Celite cake with copious EtOAc.

-

Separate layers, dry organics over

, and concentrate.[1]

-

Method C: Catalytic Transfer Hydrogenation (CTH)

Best for: Safety (no

Rationale: Uses Ammonium Formate as a hydrogen donor with Pd/C. Faster than balloons and safer than cylinders.

Protocol:

-

Charge: Dissolve 10 mmol substrate in 40 mL MeOH .

-

Reagents: Add 30-40 mmol (3-4 eq) Ammonium Formate (

). -

Catalyst: Add 10 wt% Pd/C (5 mol%).

-

Reaction: Stir at RT (mild exotherm possible) or warm to

. Evolution of -

Completion: Reaction is usually complete within 30–60 minutes.

-

Workup: Filter catalyst (Celite), concentrate, and partition between water/DCM to remove excess formate salts.

Comparative Analysis & Decision Matrix

Table 1: Reagent Selection Guide

| Feature | Fe / | CTH (Formate) (Method C) | |

| Selectivity | High (Risk of hydrogenolysis if benzyl) | Excellent (Tolerates halogens/alkenes) | High |

| Reaction Time | 2–6 Hours | 1–3 Hours | 0.5–1 Hour |

| Scalability | Excellent (Industrial Standard) | Good (Waste disposal issues at kg scale) | Moderate (Gas evolution) |

| Cost | High (Catalyst) | Low (Iron is cheap) | Moderate |

| Safety | Pyrophoric/Pressurized Gas | Safe (Thermal control needed) | Safe (No |

Decision Workflow

Use the following logic to select the optimal protocol for your specific methoxyphenethyl derivative.

Figure 2: Decision matrix for reagent selection based on substrate functionality and lab resources.

References

-

Ramadas, K., & Srinivasan, N. (1992).[1][3][4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[4][5] Synthetic Communications. [Link][1][3][6]

-

Liu, Y., et al. (2005).[1][4][6] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis. [Link][1]

-

Rhodium Archive. "Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes." (Historical reference for specific methoxy-phenethyl substrates). [Link]

-

Organic Chemistry Portal. "Reduction of Nitro Compounds." [Link][1]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 2-amino-4-methoxyphenethyl alcohol synthesis

Ticket Subject: Troubleshooting Low Purity & Yield in Synthesis

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary

You are likely encountering issues with the synthesis of 2-amino-4-methoxyphenethyl alcohol (CAS: 56595-65-0 / similar derivatives). This molecule is a bifunctional building block containing an electron-rich aniline, a primary alcohol, and a methoxy ether.

The Core Problem: This molecule is chemically "schizophrenic." It is prone to oxidative degradation (due to the electron-rich aniline), incomplete reduction (stalling at azo/hydrazo intermediates), and amphoteric solubility issues (making extraction difficult).

This guide bypasses standard textbook advice and focuses on the mechanistic failure points specific to this structure.

Module 1: The "Yellow Impurity" (Incomplete Reduction)

Symptom: Your product isolates as a yellow, orange, or red oil/solid instead of a clear oil or white solid. NMR shows broad aromatic signals or missing protons.

Root Cause: Stalled Catalytic Hydrogenation. The reduction of the nitro precursor (2-nitro-4-methoxyphenethyl alcohol) to the amine is not a single step. It proceeds via a Nitroso and Hydroxylamine cascade.[1][2] If the reaction stalls or the catalyst surface is "crowded," these intermediates condense to form Azoxy or Azo dimers (deeply colored).

Troubleshooting Protocol

| Diagnostic Check | Actionable Solution |

| Catalyst Poisoning | Sulfur or trace halides from previous steps can poison Pd/C. Action: Wash the nitro precursor with aqueous EDTA or recrystallize before hydrogenation. |

| H₂ Starvation | Low H₂ mass transfer favors dimerization (azo formation). Action: Increase agitation speed (>1000 RPM) to break gas-liquid boundary. Do not rely on balloon pressure; use a Parr shaker at >30 psi. |

| Solvent Choice | Ethanol can sometimes be too "slow" for hindered substrates. Action: Switch to Methanol or THF . Methanol has higher H₂ solubility. |

| The "Spike" Fix | If the reaction stalls, add 1-2 eq. of Ammonium Formate or a drop of Acetic Acid . The acid protonates the hydroxylamine intermediate, accelerating the final reduction step to the amine. |

Visualizing the Failure Pathway

Caption: The "Danger Zone" occurs between the Nitroso and Hydroxylamine stages. Low hydrogen pressure allows these species to find each other and dimerize.

Module 2: The "Missing Yield" (Workup & Solubility)

Symptom: TLC shows conversion, but after extraction, the mass balance is low (<50%). The aqueous layer is dark.

Root Cause: Amphoteric Chelation & Solubility.

-

Water Solubility: The amino alcohol moiety increases water solubility. Standard Et₂O/Water extraction often leaves 30-40% of the product in the water.

-

Aluminum Trapping (if using LiAlH₄): If you reduced a nitro-ester or amino-ester using LiAlH₄, the aluminum salts form a "gel" that traps the amino alcohol via chelation.

Troubleshooting Protocol

Scenario A: Catalytic Hydrogenation Workup

-

Issue: Product is in the water.

-

Fix: Do NOT use simple extraction.

Scenario B: LiAlH₄ Reduction Workup (The "Rochelle" Method)

-

Issue: Aluminum emulsion.

-

Fix: Never use the "Water/NaOH/Water" (Fieser) method for amino alcohols; it precipitates sticky hydroxides that trap the amine.

Module 3: The "Pink/Black" Degradation (Oxidation)

Symptom: The product turns pink, then brown, then black upon standing in air.

Root Cause: Electron-Rich Oxidation. The methoxy group at the para position relative to the amine pushes electron density into the ring, making the amine highly susceptible to oxidation by atmospheric oxygen to form quinoid imines .

Preservation Protocol

-

Immediate Salt Formation: Do not store the free base. Immediately convert it to the Hydrochloride Salt .

-

Procedure: Dissolve crude oil in dry Et₂O or EtOAc. Add 1.1 eq of HCl in Dioxane/Ether. The white salt precipitates instantly and is stable for years.

-

-

Argon Sparging: During workup, sparge all solvents with Argon. Even dissolved oxygen in the rotovap bath can initiate browning.

-

Antioxidant Wash: If performing an aqueous wash, add 1% Sodium Metabisulfite to the water layer to scavenge oxidants.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but be careful. Raney Nickel is more aggressive and can cause demethoxylation (stripping the -OCH3 group) if the temperature is >50°C. It is also pyrophoric. Pd/C is milder and preferred for this specific methoxy-substituted substrate.

Q: My NMR shows a "ghost" doublet near the aromatic region. A: This is likely the Imine formed by reaction with the solvent if you used Acetone or Ethyl Acetate (transacylation). Strictly avoid ketones during workup. Amino alcohols react with acetone to form oxazolidines.

Q: How do I purify if I can't crystallize? A: Do not use silica gel chromatography with standard solvents; the amine will streak.

-

The Fix: Use "Amine-Doped Silica." Flush the column with 1% Triethylamine/Hexane before loading. Elute with DCM/MeOH/Triethylamine (95:4:1).

Decision Logic: Workup Strategy

Caption: Select the correct workup path to avoid yield loss. Standard aqueous washes fail for both pathways.

References

-

BenchChem. (2025).[3] An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol. Retrieved from

-

Organic Syntheses. (1961).[8] 2-Nitroethanol (General Nitro Reduction Protocols). Org. Synth. 1961, 41,[8] 67. Retrieved from

-

Byju's Chemistry. (2024). Lithium Aluminium Hydride (LiAlH4) - Reduction Mechanism & Workup.[5] Retrieved from

-

PrepChem. (2024). Synthesis of 2-amino-4-methoxyphenol (Analogous Reduction). Retrieved from

-

Organic Chemistry Portal. (2024). Reduction of Nitro Compounds to Amines. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. orgosolver.com [orgosolver.com]

- 6. byjus.com [byjus.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

The Dissected Molecule: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-amino-4-methoxyphenethyl alcohol

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fingerprint through fragmentation patterns, which is essential for unequivocal identification and differentiation from isomers. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-amino-4-methoxyphenethyl alcohol, a compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we provide a comparative framework for researchers, scientists, and drug development professionals to confidently identify this molecule and distinguish it from its structural isomers.

Introduction to 2-amino-4-methoxyphenethyl alcohol and the Imperative of Fragmentation Analysis

2-amino-4-methoxyphenethyl alcohol, with a molecular formula of C₉H₁₃NO₂ and a monoisotopic mass of 167.0950 g/mol , belongs to the phenethylamine class of compounds. Its structure is characterized by a 4-methoxyphenyl ring, an ethyl chain, a primary amine, and a primary alcohol. The presence of multiple functional groups suggests a rich and informative fragmentation pattern upon ionization in a mass spectrometer.

Understanding this fragmentation is not merely an academic exercise. In drug metabolism studies, for instance, identifying metabolites requires a thorough understanding of the parent molecule's fragmentation. Furthermore, in process chemistry, fragmentation analysis can help in identifying impurities and by-products. The key to leveraging mass spectrometry for these applications lies in predicting and interpreting the fragmentation pathways.

Predicted Fragmentation Pathways of 2-amino-4-methoxyphenethyl alcohol

The fragmentation of the 2-amino-4-methoxyphenethyl alcohol molecular ion (m/z 167) is expected to be driven by the presence of the amine, alcohol, and the aromatic ring with its activating methoxy group. The principal fragmentation routes are initiated by the localization of the radical and charge on the heteroatoms (nitrogen and oxygen).

α-Cleavage: The Dominant Fragmentation Route for Amines and Alcohols

Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a major fragmentation pathway for both amines and alcohols due to the formation of a resonance-stabilized cation.[3][4]

-

Cleavage adjacent to the amino group: The most favorable α-cleavage is the loss of the substituted benzyl radical, leading to the formation of a resonance-stabilized iminium ion at m/z 30 . This is often the base peak in the mass spectra of primary phenethylamines.[5][6]

-

Cleavage adjacent to the hydroxyl group: α-cleavage can also occur next to the oxygen atom, resulting in the loss of a hydrogen radical to form an ion at m/z 166, or more significantly, the cleavage of the C-C bond to produce a resonance-stabilized oxonium ion. However, for a primary alcohol, this would involve the loss of a large radical, making the formation of the m/z 30 iminium ion from the amine more probable.

Benzylic Cleavage and Tropylium Ion Formation

The bond between the α and β carbons of the ethyl chain is a benzylic position. Cleavage of this bond is highly favored due to the formation of a stable benzylic cation.

-

Formation of the 4-methoxybenzyl cation: Cleavage of the Cα-Cβ bond would result in the formation of the 4-methoxybenzyl cation at m/z 121 . This cation can further rearrange to the highly stable 4-methoxytropylium ion, making this a very prominent peak.

McLafferty Rearrangement and Other Pathways

While less common for this specific structure, other fragmentation mechanisms could be at play:

-

Loss of Water (Dehydration): Alcohols can undergo dehydration, leading to a peak at M-18 (m/z 149).[3][7] This is a common fragmentation pathway for alcohols.[8]

-

Loss of Ammonia: Under certain conditions, particularly with electrospray ionization (ESI), phenethylamines are known to lose ammonia (NH₃), which would result in a fragment at m/z 150.[9][10]

-

Cleavage of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) leading to a fragment at m/z 152, or as a neutral formaldehyde (CH₂O) molecule after rearrangement, resulting in a fragment at m/z 137.

The interplay of these fragmentation pathways is visually summarized in the following diagram:

Caption: Predicted major fragmentation pathways of 2-amino-4-methoxyphenethyl alcohol.

Comparative Analysis: Distinguishing from Isomers

The true power of fragmentation pattern analysis lies in its ability to differentiate between isomers. A key isomer of our target compound is 2-amino-1-(4-methoxyphenyl)ethanol , which has the same molecular weight.[11] However, its fragmentation pattern would be distinctly different.

For 2-amino-1-(4-methoxyphenyl)ethanol, the hydroxyl group is now at the benzylic position. This structural change would lead to:

-

A dominant α-cleavage between the carbon bearing the hydroxyl and amino groups and the aromatic ring, leading to a base peak at m/z 44 (CH(OH)=NH₂⁺) instead of m/z 30.

-

A significant peak at m/z 121 due to the loss of the CH(OH)NH₂ radical.

The table below summarizes the key predicted diagnostic fragment ions that can be used to differentiate between these two isomers.

| m/z | Predicted Fragment Ion | 2-amino-4-methoxyphenethyl alcohol | 2-amino-1-(4-methoxyphenyl)ethanol |

| 30 | [CH₂=NH₂]⁺ | High Abundance (Base Peak) | Low to negligible |

| 44 | [CH(OH)=NH₂]⁺ | Low to negligible | High Abundance (Base Peak) |

| 121 | [CH₃OC₆H₄CH₂]⁺ | High Abundance | High Abundance |

| 149 | [M-H₂O]⁺• | Moderate Abundance | Moderate Abundance |

| 150 | [M-NH₃]⁺• | Moderate Abundance | Moderate Abundance |

| 167 | [M]⁺• | Present | Present |

Experimental Protocol for Mass Spectrometry Analysis

To obtain the mass spectrum of 2-amino-4-methoxyphenethyl alcohol, a standardized protocol should be followed to ensure reproducibility and accuracy.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the recommended instrumentation.

-

Gas Chromatograph (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 25-300

-

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for GC-MS analysis.

Conclusion